molecular formula C14H9ClO3 B7733809 2-(4-Chlorobenzoyl)benzoic acid CAS No. 60839-51-2

2-(4-Chlorobenzoyl)benzoic acid

Cat. No.: B7733809
CAS No.: 60839-51-2
M. Wt: 260.67 g/mol
InChI Key: YWECCEXWKFHHQJ-UHFFFAOYSA-N
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Description

Contextualization in Aromatic Carboxylic Acid Chemistry

2-(4-Chlorobenzoyl)benzoic acid belongs to the class of aromatic carboxylic acids. cymitquimica.comnumberanalytics.com These are organic compounds characterized by one or more carboxyl groups (-COOH) directly attached to an aromatic ring. numberanalytics.comvedantu.comcsjmu.ac.in The presence of the aromatic ring influences the properties of the carboxyl group, and in turn, the carboxyl group affects the reactivity of the ring. numberanalytics.com

Aromatic carboxylic acids are generally acidic, a property conferred by the carboxyl group's ability to donate a proton. numberanalytics.comwikipedia.org The acidity of a specific aromatic carboxylic acid is influenced by the other substituents on the aromatic ring. csjmu.ac.in In the case of this compound, the presence of the electron-withdrawing chlorine atom and the benzoyl group affects its electronic properties and reactivity. csjmu.ac.in Like other aromatic compounds, it can undergo electrophilic substitution reactions on its aromatic rings, while the carboxyl group can participate in reactions such as esterification and amidation. numberanalytics.comvedantu.com

Research Significance in Organic Synthesis and Industrial Applications

The primary significance of this compound lies in its role as a key intermediate in organic synthesis. ontosight.aichemicalbook.com Its bifunctional nature allows it to be a versatile building block for the creation of more complex molecules. cymitquimica.com

Detailed Research Findings:

Polymer Chemistry: A significant application of this compound is in the preparation of bisphthalazinone monomers. chemicalbook.comsarex.comsigmaaldrich.comscbt.comsihaulichemicals.com These monomers are essential for the synthesis of high-performance polymers such as phthalazinone-containing poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s. chemicalbook.comsigmaaldrich.comsihaulichemicals.com These polymers are known for their thermal stability and are used in advanced materials applications.

Dye and Agrochemical Synthesis: It serves as an intermediate in the production of dyestuffs, including 2-chloroanthraquinone. qyresearch.com The compound and its derivatives are also explored in the synthesis of agrochemicals. ontosight.ai

Pharmaceutical Intermediates: this compound is a crucial precursor in the synthesis of various biologically active molecules and pharmaceutical compounds. ontosight.aiqyresearch.com For instance, it is used in the production of chlorthalidone, a diuretic medication. qyresearch.com Its derivatives have been investigated for potential antibacterial and anticancer properties. ontosight.aiqyresearch.com

Photoluminescent Materials: Research has shown that this compound can form complexes with rare earth metals like europium and terbium. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsihaulichemicals.com These complexes exhibit photoluminescent properties, making them of interest for applications in materials science and optics. sigmaaldrich.comsihaulichemicals.com

The synthesis of this compound itself is well-documented, with common methods including the Friedel-Crafts acylation of chlorobenzene (B131634) with phthalic anhydride (B1165640) in the presence of a catalyst like anhydrous aluminum chloride. prepchem.comguidechem.com

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₁₄H₉ClO₃ chemicalbook.comchemicalbook.comscbt.com
Molecular Weight 260.67 g/mol chemicalbook.comchemicalbook.comsigmaaldrich.comscbt.com
Appearance White to Off-White Solid chemicalbook.comcymitquimica.com
Melting Point 149-150 °C sigmaaldrich.comchemicalbook.com
Boiling Point 470.8±30.0 °C (Predicted) chemicalbook.com
Density 1.357±0.06 g/cm³ (Predicted) chemicalbook.com
Water Solubility 136 mg/L at 20°C chemicalbook.com
pKa 3.26±0.36 (Predicted) chemicalbook.com
CAS Number 85-56-3 chemicalbook.comsigmaaldrich.comscbt.com

Current Research Landscape and Future Perspectives

The demand for this compound is closely linked to the growth of the chemical, pharmaceutical, and materials industries. qyresearch.com Current research continues to explore its utility in creating novel compounds and materials.

The global market for this compound reflects its importance as an organic synthetic intermediate. qyresearch.com Future research is expected to focus on expanding its applications, particularly in the development of new pharmaceuticals and advanced polymers. qyresearch.com As innovation in these sectors continues, the role of versatile intermediates like this compound is projected to grow, highlighting its potential for future development. qyresearch.com The study of its derivatives and their potential biological activities remains a promising area for further investigation. ontosight.aicymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorobenzoyl)benzoic acid
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InChI

InChI=1S/C14H9ClO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YWECCEXWKFHHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H9ClO3
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DSSTOX Substance ID

DTXSID1058927
Record name Benzoic acid, 2-(4-chlorobenzoyl)-
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Molecular Weight

260.67 g/mol
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CAS No.

85-56-3, 60839-51-2
Record name 2-(4-Chlorobenzoyl)benzoic acid
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Record name 2-(4'-Chlorobenzoyl)benzoic acid
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Record name Benzoic acid, 2-(4-chlorobenzoyl)-
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Record name 2-(4-Chlorobenzoyl)benzoic acid
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Record name Benzoic acid, 2-(4-chlorobenzoyl)-
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Record name Benzoic acid, 2-(4-chlorobenzoyl)-
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Record name 2-(4-chlorobenzoyl)benzoic acid
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Record name 2-(4'-CHLOROBENZOYL)BENZOIC ACID
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Synthetic Methodologies and Mechanistic Investigations of 2 4 Chlorobenzoyl Benzoic Acid

Established Synthetic Routes

The production of 2-(4-chlorobenzoyl)benzoic acid is dominated by electrophilic aromatic substitution reactions, particularly the Friedel-Crafts acylation. However, alternative pathways are also being explored.

The Friedel-Crafts acylation is a cornerstone method for creating carbon-carbon bonds between an aromatic ring and an acyl group. iitk.ac.in This reaction typically employs an acyl chloride or an acid anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst. sigmaaldrich.com The mechanism proceeds through the generation of a resonance-stabilized acylium ion, which then acts as an electrophile, attacking the electron-rich aromatic ring. sigmaaldrich.combyjus.comyoutube.com

A primary industrial and laboratory-scale method for synthesizing this compound involves the Friedel-Crafts condensation of phthalic anhydride with chlorobenzene (B131634). prepchem.comchempedia.info In this process, a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), is used in stoichiometric amounts. prepchem.comwikipedia.org The AlCl₃ coordinates with the phthalic anhydride, facilitating the generation of an acylium ion electrophile. This electrophile then attacks the chlorobenzene ring. Due to the chloro-substituent being an ortho-, para-directing group, the acylation occurs predominantly at the para-position relative to the chlorine atom, yielding the desired this compound. testbook.com

The reaction typically involves heating the reactants, often to reflux, to drive the reaction to completion. prepchem.com One documented procedure involves adding anhydrous aluminum chloride to a solution of phthalic anhydride in dried chlorobenzene, followed by refluxing for one hour. prepchem.com The product is then isolated through hydrolysis of the intermediate complex with water. prepchem.com An alternative solvent-free approach involves thoroughly grinding the mixture of chlorobenzene, phthalic anhydride, and anhydrous AlCl₃, followed by purification. guidechem.com

Table 1: Reaction Parameters for Phthalic Anhydride and Chlorobenzene Condensation

Reactant A Reactant B Catalyst Molar Ratio (Anhydride:Chlorobenzene:Catalyst) Reaction Conditions Yield Reference
Phthalic Anhydride Chlorobenzene Anhydrous Aluminium Chloride 1 : 1.2 : 2.4 Reflux for 1 hour ~73% (38g from 30g anhydride) prepchem.com

An alternative Friedel-Crafts approach involves the reaction of 4-chlorobenzoyl chloride with benzoic acid or its derivatives. ontosight.ai In this variation, 4-chlorobenzoyl chloride serves as the acylating agent. In the presence of a suitable Lewis acid catalyst, it generates the 4-chloro-substituted acylium ion. This electrophile can then acylate a benzoic acid molecule, although this route is less commonly detailed in readily available literature compared to the phthalic anhydride method. The reaction would still follow the general principles of electrophilic aromatic substitution.

Beyond traditional Friedel-Crafts reactions, alternative methods have been developed. One such method involves a palladium-catalyzed decarboxylative C-H acylation. guidechem.com This pathway utilizes benzoic acid and an α-oxocarboxylic acid in the presence of a palladium catalyst system. A specific example reports the reaction of benzoic acid and an α-oxocarboxylic acid using palladium trifluoroacetate (B77799) (Pd(TFA)₂) as the catalyst and silver carbonate (Ag₂CO₃) as an oxidant. guidechem.com The mixture is heated in a sealed tube at high temperatures (130-165°C) for an extended period (24-48 hours), yielding the target compound after purification. guidechem.com This approach represents a more modern, albeit potentially more complex, synthetic strategy.

Table 2: Parameters for Palladium-Catalyzed Synthesis

Reactant A Reactant B Catalyst System Solvent Reaction Conditions Yield Reference

Friedel-Crafts Acylation Approaches for this compound Synthesis

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of this compound synthesis are highly dependent on the optimization of reaction parameters. For the dominant Friedel-Crafts route, key variables include temperature, reaction time, and the molar ratio of reactants and catalyst.

Research on similar Friedel-Crafts acylations, such as the reaction of benzene (B151609) with phthalic anhydride, has shown that these conditions can be finely tuned. For instance, one study identified optimal conditions as a reaction temperature of 30°C and a reaction time of 3 hours when using an ionic liquid catalyst. dissertationtopic.net In the traditional AlCl₃-catalyzed synthesis, the reaction is often performed at reflux temperature to ensure a reasonable reaction rate. prepchem.com The quantity of AlCl₃ is a critical factor; a stoichiometric amount or more is generally required because the Lewis acid catalyst forms a stable complex with the ketone product, effectively removing it from the catalytic cycle. wikipedia.orgpw.live

Yield enhancement is a direct consequence of optimizing these conditions. The reported yield of approximately 73% for a specific lab-scale synthesis using AlCl₃ demonstrates a reasonably efficient process. prepchem.com The 56% yield reported for the palladium-catalyzed alternative suggests that while it is a viable route, further optimization may be needed to compete with the traditional method on an industrial scale. guidechem.com The choice of workup and purification methods, such as recrystallization from solvents like benzene, also plays a crucial role in obtaining a high-purity product with a good final yield. prepchem.com

Catalysis in the Synthesis of this compound

Catalysis is central to the synthesis of this compound, particularly in the context of the Friedel-Crafts reaction.

The most widely used catalyst is anhydrous aluminum chloride (AlCl₃), a strong Lewis acid. pw.live Its role is to activate the acylating agent (e.g., phthalic anhydride). It does this by coordinating to a carbonyl oxygen, which polarizes the molecule and facilitates the formation of the highly electrophilic acylium ion. sigmaaldrich.combyjus.com This ion is the key intermediate that attacks the chlorobenzene ring. byjus.com While termed a catalyst, AlCl₃ is consumed during the reaction because it forms a strong complex with the carbonyl group of the resulting aryl ketone product. wikipedia.org This necessitates using at least a stoichiometric equivalent of AlCl₃, which can lead to significant waste and complex workup procedures. wikipedia.orgpw.live Other Lewis acids like ferric chloride (FeCl₃) can also be used. iitk.ac.in

To address the drawbacks of traditional Lewis acids, research has explored alternative catalytic systems. Ionic liquids, specifically chloroaluminate ionic liquids like [Emim]Br-AlCl₃, have been shown to be active catalysts for Friedel-Crafts acylation. dissertationtopic.net These can offer advantages such as lower reaction temperatures and potential for recycling. Other systems, such as heteropoly acids like phosphotungstic acid, have also been investigated, although they have shown lower catalytic activity for this type of reaction compared to ionic liquids. dissertationtopic.net The development of efficient, recyclable solid acid catalysts remains an important goal for making the synthesis more environmentally benign and cost-effective.

Role of Lewis Acids and Other Catalytic Systems

The Friedel-Crafts acylation of chlorobenzene with phthalic anhydride is the most common method for synthesizing this compound. This reaction is critically dependent on the presence of a catalyst, typically a strong Lewis acid.

The archetypal Lewis acid used for this synthesis is anhydrous aluminum chloride (AlCl₃). prepchem.com Its role is to activate the phthalic anhydride electrophile, making it more susceptible to attack by the electron-rich chlorobenzene ring. The mechanism involves the coordination of the aluminum chloride to one of the carbonyl oxygens of the anhydride. This coordination polarizes the carbonyl group, generating a highly reactive acylium ion or a potent acylium-Lewis acid complex. zenodo.org This electrophilic species then attacks the chlorobenzene ring. Due to the ortho-, para-directing nature of the chlorine substituent on chlorobenzene, the acylation primarily occurs at the para position, yielding the desired this compound. testbook.com A typical laboratory-scale synthesis involves reacting phthalic anhydride and chlorobenzene in the presence of a molar excess of well-ground, anhydrous aluminum chloride. The reaction is often exothermic and may require cooling to control the rate. prepchem.com

While AlCl₃ is effective, its use requires more than stoichiometric amounts because it complexes with both the reactant anhydride and the product keto-acid. This leads to a large amount of acidic aluminum-containing waste during aqueous workup. Research into alternative catalytic systems aims to overcome these limitations. Other Lewis acids, such as scandium triflate (Sc(OTf)₃) and boron trifluoride (BF₃), often in combination, have been explored for Friedel-Crafts acylations, although their specific application to this exact synthesis is less commonly documented than AlCl₃. thieme-connect.deresearchgate.net

Alternative catalytic systems moving away from traditional Lewis acids have also been reported. One method utilizes a palladium catalyst, specifically palladium(II) trifluoroacetate (Pd(TFA)₂), for the ortho-C–H acylation of benzoic acid with an α-oxocarboxylic acid. guidechem.com This approach represents a different mechanistic pathway, relying on transition-metal-catalyzed C-H activation rather than classical electrophilic aromatic substitution.

Table 1: Catalytic Systems in the Synthesis of this compound
Catalyst SystemReactantsSolventConditionsYieldReference(s)
Anhydrous Aluminum Chloride (AlCl₃)Phthalic anhydride, ChlorobenzeneChlorobenzene (reactant as solvent)Reflux, 1 hour~69% (based on reported crude yield of 45g from 0.2 mol anhydride) prepchem.com
Anhydrous Aluminum Chloride (AlCl₃)ortho-Phthalic anhydride, ChlorobenzeneNone (Solvent-free)Grinding at room temperature, 45 minutesNot specified guidechem.com
Palladium(II) trifluoroacetate (Pd(TFA)₂) / Silver(I) carbonate (Ag₂CO₃)Benzoic acid, α-Oxocarboxylic acid1,2-Dimethoxyethane (DME)130-165°C, 24-48 hours56% guidechem.com

Heterogeneous and Homogeneous Catalysis Approaches

The choice between homogeneous and heterogeneous catalysis significantly impacts the process efficiency, cost, and environmental footprint of chemical synthesis.

Homogeneous Catalysis The traditional Friedel-Crafts synthesis of this compound using aluminum chloride is a classic example of homogeneous catalysis. prepchem.com The AlCl₃, although initially solid, often dissolves or forms soluble complexes in the reaction medium, leading to a single-phase system. zenodo.org This ensures excellent contact between the catalyst and reactants, often resulting in high reaction rates and yields under controlled conditions. Similarly, the palladium-catalyzed synthesis occurs in a homogeneous solution with the catalyst, reactants, and solvent all in the same phase. guidechem.com A significant drawback of homogeneous catalysis, particularly with AlCl₃, is the difficult separation of the catalyst from the product mixture. This typically requires quenching the reaction with water, which hydrolyzes the catalyst, making its recovery and reuse impossible and generating substantial aqueous waste. prepchem.com

Table 2: Comparison of Catalysis Approaches for Acylation Reactions
ApproachCatalyst ExampleAdvantagesDisadvantages/ChallengesReference(s)
Homogeneous Aluminum Chloride (AlCl₃)High activity and reaction rates; good catalyst-reactant contact.Difficult catalyst separation; catalyst is consumed during workup (non-reusable); generates significant waste. prepchem.comzenodo.org
Homogeneous Palladium(II) trifluoroacetate (Pd(TFA)₂)High selectivity through C-H activation; milder than AlCl₃ for some substrates.Cost of palladium; requires co-oxidants (e.g., Ag₂CO₃); catalyst recovery can be complex. guidechem.com
Heterogeneous Zeolites (e.g., Hβ)Easy separation from product (filtration); catalyst is reusable; reduced corrosion and waste.Can have lower activity than homogeneous counterparts; potential for pore diffusion limitations; may require higher temperatures. researchgate.net
Heterogeneous Raney NickelReusable for multiple cycles; high efficiency for hydrogenation; reduces reaction time compared to other methods.Primarily used for reduction, not acylation; pyrophoric nature requires careful handling. google.com

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several principles are relevant to improving the synthesis of this compound.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. The traditional Friedel-Crafts reaction uses more than a full equivalent of AlCl₃, which is consumed during workup. prepchem.com A key green objective is to replace this with a true catalyst that is used in small amounts and can be recycled. The development of heterogeneous solid acid catalysts, such as zeolites, directly addresses this principle. researchgate.net These catalysts can be filtered off and reused, minimizing waste. researchgate.netrsc.org

Safer Solvents and Auxiliaries: Many industrial acylations are performed in chlorinated solvents like dichloroethane or tetrachloroethane, which are toxic and environmentally persistent. thieme-connect.de A significant improvement is the use of solvent-free reaction conditions. A reported method for synthesizing this compound involves simply grinding the solid reactants (phthalic anhydride, chlorobenzene, and AlCl₃) together in a mortar, eliminating the need for a solvent entirely. guidechem.com Another advanced approach is the use of ionic liquids, such as 1-butyl-3-methylimidazolium chloroaluminate, which can act as both the solvent and the Lewis acidic catalyst. researchgate.net Many ionic liquids have negligible vapor pressure, reducing air pollution, and can often be recycled. researchgate.netnih.gov

Waste Prevention: This is a core principle of green chemistry. The traditional AlCl₃-based synthesis generates large volumes of acidic aqueous waste. By shifting to reusable heterogeneous catalysts like zeolites, the post-reaction waste stream is significantly cleaner, often just consisting of unreacted starting materials which can also be recovered. researchgate.netrsc.org

By integrating principles such as reusable heterogeneous catalysts, solvent-free conditions, and the use of less hazardous chemicals, the synthesis of this compound can be made significantly more sustainable and environmentally friendly.

Reactivity and Chemical Transformations of 2 4 Chlorobenzoyl Benzoic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is a primary site for nucleophilic acyl substitution and acid-base reactions.

The carboxylic acid moiety of 2-(4-Chlorobenzoyl)benzoic acid can undergo esterification in the presence of an alcohol and an acid catalyst, a process known as Fischer esterification. libretexts.orgmasterorganicchemistry.com This reversible reaction involves the substitution of the hydroxyl group of the carboxylic acid with an alkoxy group from an alcohol. libretexts.orgmasterorganicchemistry.com The reactivity of the carboxylic acid is enhanced by the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.com To favor the formation of the ester product, it is common to use an excess of the alcohol or to remove water as it is formed, thereby shifting the equilibrium to the right. masterorganicchemistry.com

An example of this is the reaction of this compound with methanol in the presence of an acid catalyst to yield methyl 2-(4-chlorobenzoyl)benzoate.

Table 1: Examples of Esterification Reactions

Reactant Reagent Product
This compound Methanol / H+ Methyl 2-(4-chlorobenzoyl)benzoate

The carboxylic acid group can be converted into more reactive acylating agents, such as acyl chlorides and acid anhydrides. Treatment of this compound with thionyl chloride (SOCl₂) can produce 2-(4-chlorobenzoyl)benzoyl chloride. libretexts.org This transformation replaces the hydroxyl group with a chlorine atom, creating a highly reactive acyl chloride that is a valuable intermediate in the synthesis of esters and amides. libretexts.org

Acid anhydrides can be formed from carboxylic acids through dehydration. wikipedia.orgthieme-connect.de For instance, heating this compound, potentially in the presence of a dehydrating agent like acetic anhydride (B1165640), could lead to the formation of the corresponding symmetric anhydride. wikipedia.orgorgsyn.org These anhydrides are also effective acylating agents. wikipedia.org

As a carboxylic acid, this compound can react with bases to form carboxylate salts. cymitquimica.com In the presence of a base such as sodium hydroxide, the acidic proton of the carboxylic acid group is removed, resulting in the formation of a sodium carboxylate salt and water. This reaction is a classic acid-base neutralization.

The solubility of this compound is pH-dependent. In acidic or neutral solutions, it exists predominantly in its protonated, less polar form, which has limited solubility in water. cymitquimica.com However, in basic solutions, it is deprotonated to form the more polar and water-soluble carboxylate salt. This property is often utilized in the purification and extraction of carboxylic acids.

Ketone Functional Group Reactivity

The ketone functional group in this compound is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. masterorganicchemistry.com

The ketone group can undergo nucleophilic addition reactions with various reagents. For example, Grignard reagents can add to the carbonyl carbon to form a tertiary alcohol after an acidic workup.

Reduction of the ketone is a common transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the ketone to a secondary alcohol, forming 2-((4-chlorophenyl)(hydroxy)methyl)benzoic acid. youtube.com The choice of reducing agent can be important for selectivity, especially in the presence of the carboxylic acid group. While LiAlH₄ reduces both carboxylic acids and ketones, NaBH₄ is a milder reducing agent that typically does not reduce carboxylic acids, allowing for the selective reduction of the ketone. youtube.comharvard.edu

The ketone functional group of this compound can react with hydroxylamine (NH₂OH) to form a ketoxime. This reaction is a condensation reaction where a molecule of water is eliminated. The formation of oximes is often carried out in a weakly acidic medium to facilitate the reaction.

In one documented process, this compound was reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide in water. google.com Heating this mixture resulted in the formation of 4-(4'-chlorophenyl)-5,6-benz-2,3-oxazin-1-one, a cyclized product derived from the initially formed oxime. google.com This demonstrates a subsequent intramolecular reaction following the initial oxime formation. Oximes themselves are versatile intermediates that can undergo further transformations, such as the Beckmann rearrangement to form amides. masterorganicchemistry.com

Table 2: Reactivity of Functional Groups

Functional Group Reaction Type Reagents Product Type
Carboxylic Acid Esterification Alcohol, Acid Catalyst Ester
Carboxylic Acid Acyl Chloride Formation Thionyl Chloride Acyl Chloride
Carboxylic Acid Salt Formation Base (e.g., NaOH) Carboxylate Salt
Ketone Reduction NaBH₄ or LiAlH₄ Secondary Alcohol

Aromatic Ring Reactivity and Substituent Effects

Electrophilic Aromatic Substitution on the Benzoyl Moiety

The benzoyl portion of the molecule contains a chlorine atom and is influenced by the deactivating effect of the carbonyl group from the benzoic acid moiety. The chlorine atom is an ortho, para-directing group, yet it is also a deactivating group due to its inductive electron-withdrawing effect. libretexts.org Conversely, the carbonyl group is a strong deactivating and meta-directing group. libretexts.orgmsu.edu

Electrophilic Aromatic Substitution on the Benzoic Acid Moiety

The benzoic acid ring is substituted with a deactivating, meta-directing carboxylic acid group and the deactivating 4-chlorobenzoyl group. libretexts.orgmsu.edu Both of these groups withdraw electron density from the aromatic ring, significantly reducing its nucleophilicity and thus its reactivity towards electrophiles. libretexts.org

The carboxylic acid group directs incoming electrophiles to the meta position. Similarly, the benzoyl group also directs to the meta position. Therefore, electrophilic aromatic substitution on this ring, while requiring harsh reaction conditions, would be expected to occur at the positions meta to both the carboxylic acid and the benzoyl group (C3 and C5). For instance, nitration of 2-(4'-chlorobenzoyl)benzoic acid with a nitrating mixture (H2SO4 & HNO3) results in the formation of 2-(4'-chloro-3'-nitrophenyl)benzoic acid. google.com

Complexation Chemistry of this compound

This compound readily forms coordination complexes with various metal ions, particularly lanthanides, owing to the presence of the carboxylic acid group which can act as a ligand.

Coordination with Metal Ions (e.g., Europium, Terbium)

Research has demonstrated the synthesis of several complexes involving this compound (referred to as CBBA) and lanthanide ions such as europium (Eu³⁺) and terbium (Tb³⁺). nih.gov In these complexes, the carboxylate group of the ligand coordinates with the metal ion. nih.gov The coordination can also involve other ligands, such as 1,10-phenanthroline (Phen), triphenylphosphine oxide (TPPO), and diphenyl sulfoxide (B87167) (DPSO), which can influence the properties of the resulting complex. nih.gov

For example, a series of eight europium and terbium complexes have been synthesized with this compound as a primary ligand and with the inclusion of secondary ligands like 1,10-phenanthroline, triphenylphosphine oxide, and diphenyl sulfoxide. nih.gov Infrared spectroscopy of these complexes confirms the presence of water molecules within the coordination sphere. nih.gov

Formation of Photoluminescent Metal Complexes

Complexes of this compound with europium and terbium are known to exhibit photoluminescence. sigmaaldrich.comchemicalbook.com The organic ligand can act as an "antenna," absorbing light energy and transferring it to the central metal ion, which then emits light at its characteristic wavelength. nih.gov

The luminescence intensity of these complexes is significantly influenced by the presence of secondary ligands. nih.gov For instance, in europium complexes with this compound, the presence of 1,10-phenanthroline and diphenyl sulfoxide can enhance luminescence, while triphenylphosphine oxide can quench it. nih.gov In terbium complexes, diphenyl sulfoxide was found to sensitize luminescence, whereas 1,10-phenanthroline and triphenylphosphine oxide acted as quenchers. nih.gov

Effect of Secondary Ligands on the Luminescence of Eu(CBBA)₃ and Tb(CBBA)₃ Complexes
Central IonSecondary LigandEffect on Luminescence
Europium (Eu³⁺)1,10-phenanthroline (Phen)Sensitizes (enhances)
Europium (Eu³⁺)Diphenyl sulfoxide (DPSO)Sensitizes (enhances)
Europium (Eu³⁺)Triphenylphosphine oxide (TPPO)Quenches (weakens)
Terbium (Tb³⁺)Diphenyl sulfoxide (DPSO)Sensitizes (enhances)
Terbium (Tb³⁺)1,10-phenanthroline (Phen)Quenches (weakens)
Terbium (Tb³⁺)Triphenylphosphine oxide (TPPO)Quenches (weakens)

Derivatization for Advanced Applications

This compound serves as a versatile starting material for the synthesis of more complex molecules with specific applications. The presence of the carboxylic acid and ketone functionalities allows for a variety of chemical modifications.

One notable application is in the preparation of bisphthalazinone monomers. sigmaaldrich.comchemicalbook.comsarex.com These monomers are subsequently used in the synthesis of high-performance polymers such as phthalazinone-containing poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s. sigmaaldrich.comsarex.com

Furthermore, this compound is a key intermediate in the synthesis of the diuretic drug chlorthalidone. google.com The synthetic pathway involves several steps, including oximation/cyclization with hydroxylamine hydrochloride, reduction, chlorosulfonation, and amidation. google.com This highlights the importance of this compound as a building block in the pharmaceutical industry.

Spectroscopic Characterization and Structural Elucidation of 2 4 Chlorobenzoyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete picture of the molecular connectivity can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-(4-Chlorobenzoyl)benzoic acid provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electronic environment of each proton, with electron-withdrawing groups generally causing a downfield shift (to higher ppm values).

In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solution, the spectrum exhibits a characteristic set of signals corresponding to the aromatic protons and the carboxylic acid proton. The acidic proton of the carboxyl group is typically observed as a broad singlet at a significantly downfield chemical shift, a result of its acidic nature and potential for hydrogen bonding with the solvent. The aromatic protons of the two benzene (B151609) rings resonate in the region of approximately 7.45 to 8.02 ppm. The protons on the chlorobenzoyl ring often appear as a pair of doublets, characteristic of a para-substituted benzene ring, while the protons on the benzoic acid moiety show a more complex splitting pattern due to their less symmetrical environment.

When the spectrum is recorded in deuterated chloroform (B151607) (CDCl₃), the chemical shifts of the protons are slightly altered due to the change in the solvent environment. The carboxylic acid proton, for instance, typically appears at a different chemical shift compared to its position in DMSO-d₆. The aromatic protons also experience shifts, reflecting the different solvation effects of CDCl₃.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm for this compound

Proton Assignment Chemical Shift (δ) in DMSO-d₆ Chemical Shift (δ) in CDCl₃
Carboxylic Acid (-COOH)~13.3~11.0
Aromatic Protons7.45 - 8.027.35 - 8.07

Note: The specific assignments and coupling constants for the individual aromatic protons can be complex and often require two-dimensional NMR techniques for unambiguous determination.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shift of each signal is indicative of the carbon's chemical environment.

In the ¹³C NMR spectrum of this compound, the carbonyl carbons of the ketone and the carboxylic acid are the most deshielded, appearing at the downfield end of the spectrum (typically in the range of 165-200 ppm). The carbon atom of the carboxylic acid is generally found at a slightly lower chemical shift than the ketone carbonyl carbon. The aromatic carbons resonate in the region of approximately 125-145 ppm. The carbon atom attached to the chlorine atom in the chlorobenzoyl ring will have a characteristic chemical shift influenced by the electronegativity of the chlorine atom. The quaternary carbons (those not bonded to any hydrogen atoms) can be distinguished from the protonated carbons using techniques such as DEPT (Distortionless Enhancement by Polarization Transfer).

A detailed analysis of the chemical shifts allows for the assignment of each carbon atom in the molecule, providing a complete map of the carbon framework.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) in ppm for this compound and related structures

Carbon Assignment Expected Chemical Shift Range (δ) in ppm
Ketone Carbonyl (C=O)~195
Carboxylic Acid Carbonyl (COOH)~167
Aromatic C-Cl~138
Other Aromatic Carbons127 - 142

Note: The precise chemical shifts can vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Structure Confirmation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the proton and carbon signals and confirming the molecular structure of this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent protons within each of the aromatic rings, helping to trace the connectivity of the protons around each ring.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This experiment is invaluable for assigning the signals of the protonated aromatic carbons by linking the known proton chemical shifts to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This technique is particularly useful for identifying the connectivity between different parts of the molecule. For instance, HMBC can show correlations from the protons on one aromatic ring to the carbonyl carbon of the ketone, and from the protons on the other ring to the same carbonyl carbon, thus confirming the link between the two aromatic moieties through the ketone group. It can also show correlations between the protons on the benzoic acid ring and the carboxylic acid carbonyl carbon.

Together, these 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure, confirming the connectivity of the atoms and allowing for the confident assignment of all proton and carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and details of its bonding and structure.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by a number of distinct absorption bands that correspond to the vibrational modes of its functional groups.

A very broad and prominent absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The broadness of this band is due to hydrogen bonding, as carboxylic acids tend to form dimers in the solid state.

Two strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations are also present. The C=O stretch of the carboxylic acid is typically found in the region of 1680-1710 cm⁻¹, while the C=O stretch of the benzophenone (B1666685) ketone is usually observed at a slightly lower wavenumber, around 1650-1670 cm⁻¹, due to conjugation with the aromatic rings.

The spectrum also displays several bands in the 1400-1600 cm⁻¹ region, which are attributed to the C=C stretching vibrations within the aromatic rings. The C-O stretching and O-H bending vibrations of the carboxylic acid group give rise to bands in the 1200-1400 cm⁻¹ region. The C-Cl stretching vibration of the chlorobenzoyl group is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)
C=O Stretch (Carboxylic Acid)1680 - 1710
C=O Stretch (Ketone)1650 - 1670
C=C Stretch (Aromatic)1400 - 1600
C-O Stretch / O-H Bend1200 - 1400
C-Cl Stretch< 800

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR spectroscopy. While FTIR is based on the absorption of infrared radiation, Raman spectroscopy is a light scattering technique. The selection rules for the two techniques are different, meaning that some vibrational modes that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

In the Raman spectrum of this compound, the C=C stretching vibrations of the aromatic rings are typically very strong, appearing in the 1580-1620 cm⁻¹ region. The carbonyl stretching vibrations are also observable, though they are often weaker than in the FTIR spectrum. The C-Cl stretching vibration usually gives rise to a strong and characteristic band in the Raman spectrum. The symmetric breathing modes of the aromatic rings also produce intense signals. Due to the principle of mutual exclusion for centrosymmetric molecules, if the compound forms a centrosymmetric dimer in the solid state, vibrations that are Raman active may be IR inactive, and vice versa.

A detailed analysis of both the FTIR and Raman spectra provides a more complete understanding of the vibrational modes of the molecule and can be used to confirm the presence of the various functional groups and structural features.

Table 4: Characteristic Raman Shifts for this compound

Vibrational Mode Typical Raman Shift Range (cm⁻¹)
C=C Stretch (Aromatic)1580 - 1620 (strong)
C=O Stretch (Ketone and Carboxylic Acid)1650 - 1710 (medium to weak)
Aromatic Ring Breathing Modes~1000 (strong)
C-Cl Stretch600 - 800 (strong)

Characteristic Vibrational Modes of Functional Groups

The infrared (IR) spectrum of this compound reveals characteristic vibrational modes corresponding to its constituent functional groups. The presence of a carboxylic acid group is identified by a strong and broad absorption band in the region of 2500-3300 cm⁻¹, which is typical for the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The carbonyl (C=O) stretching vibrations of the carboxylic acid and the ketone are also prominent. The C=O stretching of the carboxylic acid typically appears as a strong band in the range of 1680-1710 cm⁻¹, while the ketone C=O stretch is observed around 1660-1700 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, and the C-Cl stretching vibration gives rise to a band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)
Carboxylic AcidC=O Stretch1680-1710
KetoneC=O Stretch1660-1700
Aromatic RingC-H Stretch3000-3100
Aryl HalideC-Cl Stretch600-800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound, which is 260.67 g/mol . sigmaaldrich.comanaxlab.comchemicalbook.com Electron ionization mass spectrometry often leads to the fragmentation of the molecule. A common fragmentation pathway for benzoic acid derivatives involves the loss of the hydroxyl group (-OH), resulting in a prominent peak at m/z 105. youtube.comacs.org Another significant fragmentation can be the loss of the entire carboxyl group (-COOH), leading to a fragment at m/z 77, which corresponds to the phenyl cation. acs.org The presence of chlorine is indicated by the isotopic pattern of chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound in a suitable solvent reveals absorption bands characteristic of its electronic transitions. Benzoic acid and its derivatives typically exhibit three main absorption bands. researchgate.net These correspond to π → π* transitions within the benzene ring and the carbonyl groups. The presence of the chlorobenzoyl group and the benzoic acid moiety, which are in conjugation, influences the position and intensity of these absorption bands. The spectra of benzoic acid derivatives often show a strong absorption peak around 230 nm and another, weaker band around 270-280 nm. researchgate.netrsc.org The exact wavelengths and molar absorptivities are dependent on the solvent and the pH of the solution. researchgate.netrsc.org

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of this compound has revealed its detailed molecular structure. The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The analysis provides precise bond lengths, bond angles, and torsion angles within the molecule. The dihedral angle between the two aromatic rings is a key structural feature, and in the case of this compound, it has been determined to be 88.07 (11)°. researchgate.net This significant twist between the two rings is a result of steric hindrance between the substituents.

Crystal Data This compound
Molecular FormulaC₁₄H₉ClO₃ researchgate.net
Molecular Weight260.66 g/mol researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)15.3209 (17) researchgate.net
b (Å)7.3171 (6) researchgate.net
c (Å)11.1988 (14) researchgate.net
β (°)98.467 (10) researchgate.net
Volume (ų)1241.8 (2) researchgate.net
Z4 researchgate.net

Hydrogen Bonding Networks and Centrosymmetric Dimer Formation

A predominant feature of the crystal structure of this compound is the formation of centrosymmetric dimers through O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.net This is a common and robust supramolecular synthon observed in many carboxylic acid structures. researchgate.netnih.gov These dimers are further interconnected by other weaker interactions, such as C—H⋯O hydrogen bonds, creating a stable three-dimensional network. researchgate.net Specifically, O—H⋯O and two C—H⋯O hydrogen bonds can generate spirocyclic R²₂(8)R²₁(5) ring motifs. researchgate.net

Dihedral Angles and Molecular Conformations in the Crystalline State

The three-dimensional structure of this compound in the solid state is significantly influenced by the spatial arrangement of its constituent aromatic rings and the intermolecular forces that dictate the crystal packing. Crystallographic studies provide precise data on the dihedral angles and the resulting molecular conformation.

In the crystalline form, the molecule adopts a conformation where the two aromatic rings are substantially twisted relative to each other. researchgate.net The dihedral angle between the mean planes of the benzoic acid ring and the 4-chlorophenyl ring has been determined to be 88.07 (11)°. researchgate.net This near-perpendicular orientation is a defining feature of the molecule's solid-state structure. This significant twist minimizes steric hindrance between the ortho-substituted benzoic acid ring and the chlorophenyl group linked by the carbonyl bridge.

The key crystallographic and dihedral angle data are summarized in the tables below.

Table 1: Selected Dihedral Angle for this compound

Atoms Defining the Angle Angle (°)
Mean Plane of Phenyl Ring 1 vs. Mean Plane of Phenyl Ring 2 88.07 (11)

Data sourced from Odabaşoğlu & Büyükgüngör (2007). researchgate.net

Table 2: Crystal Data and Structure Refinement for this compound

Parameter Value
Empirical Formula C₁₄H₉ClO₃
Formula Weight 260.66
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.3209 (17)
b (Å) 7.3171 (6)
c (Å) 11.1988 (14)
β (°) 98.467 (10)
Volume (ų) 1241.8 (2)
Z 4

Data sourced from Odabaşoğlu & Büyükgüngör (2007). researchgate.net

Computational and Theoretical Investigations of 2 4 Chlorobenzoyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the molecular structure, properties, and reactivity of chemical compounds. For 2-(4-Chlorobenzoyl)benzoic acid, these computational methods provide insights that are complementary to experimental data, allowing for a detailed exploration of its electronic and geometric features.

Density Functional Theory (DFT) Studies for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry of molecules. By approximating the electron density, DFT calculations can determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular structure. researchgate.net The results of these calculations can be compared with experimental data from X-ray crystallography to validate the accuracy of the computational model. A key structural feature of this molecule is the dihedral angle between the two aromatic rings, which significantly influences its three-dimensional shape and potential for intermolecular interactions. Experimental studies have determined this angle to be approximately 88.07°. uwosh.edu DFT optimization would aim to reproduce this twisted conformation, which is a result of steric hindrance between the two ring systems.

The optimized geometry provides a foundation for all other computational investigations, including the prediction of spectroscopic parameters and the analysis of molecular orbitals.

Table 1: Representative Theoretical vs. Experimental Geometrical Parameters Note: This table includes experimental data for this compound and representative calculated data for related structures like 2-chlorobenzoic acid to illustrate the typical agreement between DFT calculations and experimental results. Specific calculated values for the title compound are not available in the cited literature.

ParameterBond/AngleCalculation Method (for related structures)Calculated Value (for related structures)Experimental Value (for this compound)
Dihedral AngleC-C-C-C (between rings)--88.07° uwosh.edu
Bond LengthC=O (carbonyl)B3LYP/6-311++G(d,p) researchgate.net~1.21 Å-
Bond LengthC-ClB3LYP/6-311++G(d,p) researchgate.net~1.75 Å-
Bond AngleC-C(O)-CB3LYP/6-311++G(d,p) researchgate.net~119°-

Ab Initio Methods for Electronic Structure Characterization

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) provide a rigorous framework for characterizing the electronic structure of molecules. mdpi.com

These methods are used to calculate the total energy, electron distribution, and molecular orbitals of this compound. While computationally more demanding than DFT, ab initio calculations can offer a higher level of theory and are crucial for benchmarking results from other methods. They provide a detailed picture of how the electrons are distributed across the molecule, influenced by the electronegative chlorine atom and the electron-withdrawing carbonyl and carboxyl groups. This information is fundamental to understanding the molecule's chemical behavior, polarity, and interaction with other molecules. mdpi.com

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their corresponding energies. libretexts.org For this compound, the most significant degree of freedom is the rotation around the single bond connecting the benzoyl group to the benzoic acid moiety.

By systematically rotating this bond and calculating the energy at each step, a potential energy surface or landscape can be generated. This landscape reveals the most stable conformer (the global minimum) as well as other local energy minima and the energy barriers between them. The experimentally observed solid-state structure with a dihedral angle of 88.07° is expected to correspond to a deep energy minimum on this landscape. uwosh.edu Such studies are crucial for understanding the molecule's flexibility and the range of shapes it can adopt in different environments, which in turn affects its biological activity and material properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govmdpi.com By computing the magnetic shielding tensors for each nucleus (¹H and ¹³C), a theoretical NMR spectrum can be generated. mdpi.com These predicted shifts can be compared with experimental data to confirm peak assignments and provide a deeper understanding of how the electronic environment around each atom influences its chemical shift. nih.gov For complex molecules, this can be an invaluable aid in structural elucidation. nih.gov

Vibrational Frequencies: The calculation of harmonic vibrational frequencies using methods like DFT can predict the positions of absorption bands in infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific molecular motion (e.g., C=O stretching, C-Cl stretching, ring deformations). Comparing the calculated frequencies with experimental spectra helps in assigning the observed bands to particular vibrational modes. researchgate.net This analysis confirms the presence of specific functional groups and provides insight into the molecule's bonding and structure.

Table 2: Representative Experimental ¹H NMR Chemical Shifts Note: The following data is from experimental measurements.

SolventAssign.Shift (ppm)
DMSO-d₆A (COOH)13.3
B8.021
C7.747
D7.679
E7.635
F7.575
G7.454
CDCl₃A (COOH)11.0
B8.074
C7.667
D7.636
E7.573
F7.376
G7.350

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial reactivity descriptor. irjweb.com A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings, while the LUMO is likely centered on the electron-deficient carbonyl and carboxylic acid groups. Analysis of these orbitals helps predict how the molecule will interact with other reagents and its potential for use in applications like the synthesis of photoluminescent materials. sigmaaldrich.com

Table 3: Key Reactivity Descriptors Derived from HOMO-LUMO Energies Note: These descriptors are calculated from HOMO and LUMO energies. While specific values for the title compound are not in the cited literature, this table illustrates the concepts.

DescriptorFormulaSignificance
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability. irjweb.com
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution. irjweb.com
Electronegativity (χ)(I + A) / 2Measures the power to attract electrons.
Electrophilicity Index (ω)χ² / (2η)Describes the electrophilic power of a molecule. irjweb.com

Mulliken Population Analysis and Charge Distribution

Mulliken population analysis is a method used to estimate the partial atomic charges on each atom in a molecule from the results of a quantum chemical calculation. libretexts.org This analysis partitions the total electron density among the constituent atoms, providing a simple, albeit approximate, picture of the charge distribution. libretexts.orgq-chem.com

For this compound, this analysis would quantify the electron-withdrawing effects of the oxygen and chlorine atoms, showing them to have negative partial charges, while the carbon atoms bonded to them would carry positive partial charges. nih.gov Understanding the charge distribution is vital for predicting the molecule's electrostatic potential, dipole moment, and how it will interact with polar solvents or other charged species. uni-muenchen.de This information is particularly relevant for designing molecules with specific binding properties or for understanding intermolecular interactions like hydrogen bonding. nih.gov

Thermodynamic Properties and Stability

This compound is a white to off-white solid compound at room temperature. chemicalbook.comontosight.ai Its thermal stability is indicated by a high melting point and an even higher predicted boiling point. chemicalbook.comsigmaaldrich.com The thermodynamic properties of the compound have been determined through both experimental and predictive methods. chemicalbook.com

Key thermodynamic and physical properties are summarized in the table below.

PropertyValueSource
Melting Point149-150 °C chemicalbook.comsigmaaldrich.com
Boiling Point470.8±30.0 °C (Predicted) chemicalbook.com
Density1.357±0.06 g/cm³ (Predicted) chemicalbook.com
Flash Point> 300 °C sigmaaldrich.com
Water Solubility136 mg/L at 20℃ chemicalbook.com
pKa3.26±0.36 (Predicted) chemicalbook.com
LogP1 at 25℃ chemicalbook.com
Vapor Pressure0 Pa at 20℃ chemicalbook.com

The stability of this compound in its crystalline form is significantly influenced by intermolecular forces. researchgate.net X-ray crystallography studies have revealed that the crystals are monoclinic and belong to the P2/c space group. researchgate.net The crystal structure is stabilized by a network of hydrogen bonds, specifically O—H⋯O and C—H⋯O interactions. researchgate.net The O—H⋯O hydrogen bonds lead to the formation of centrosymmetric dimers. researchgate.net These dimers are further interconnected by C—H⋯O hydrogen bonds and C—H⋯π interactions, creating a robust three-dimensional structure. researchgate.net The dihedral angle between the two aromatic rings in the molecule is 88.07 (11)°, indicating a highly twisted conformation. researchgate.net The calculated density from crystal data is 1.394 Mg/m³. researchgate.net

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound were not prominently featured in the surveyed literature, this computational technique is widely applied to study the behavior of related benzoic acid derivatives. gu.se MD simulations provide detailed, atomic-level insights into the interactions of molecules with their environment over time. gu.searxiv.org

For instance, MD simulations have been used to explore the adsorption of various benzoic acid derivatives on charged silica (B1680970) surfaces. gu.se These studies investigate how factors such as pH and the presence of salts influence molecular aggregation in solution and their interaction with the surface. gu.se At acidic pH, molecules were observed to cluster and adsorb onto the surface, while at neutral or basic pH, arising electrostatic repulsion weakened these interactions. gu.se Such simulations are crucial for understanding the surface chemistry and interaction dynamics of this class of compounds, providing a framework for predicting the behavior of this compound in similar systems.

Structure-Activity Relationship (SAR) Studies for Derivatives

Computational methods are integral to modern drug discovery and play a pivotal role in elucidating the structure-activity relationships of novel compounds. For derivatives of this compound, these in silico techniques can predict biological activities and guide the synthesis of more potent and selective molecules.

The prediction of the biological activity of chemical compounds through computational means has become a cornerstone of drug discovery. nih.gov These methods use a compound's structure to forecast its pharmacological profile, accelerating the identification of promising drug candidates. nih.govplos.org Machine learning algorithms and quantitative structure-activity relationship (QSAR) models are commonly employed for this purpose. nih.govplos.org

For example, the computer program PASS (Prediction of Activity Spectra for Substances) has been successfully used to correlate predicted anti-inflammatory activity with observed experimental results for a series of coumarin-4-acetic acids. nih.gov In other research, machine learning strategies combined with molecular fingerprinting have been deployed to screen large databases of existing drugs to identify potential inhibitors for therapeutic targets like the main protease of SARS-CoV-2. plos.orgplos.org These computational screens analyze structural similarities and generate numerical features that a predictive model can interpret. plos.org The models can achieve high accuracy in distinguishing between active and inactive compounds, thereby prioritizing molecules for further experimental testing. plos.org While specific studies on derivatives of this compound are not detailed, these established methodologies demonstrate the powerful potential for computationally predicting their biological activities.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the binding affinity and interaction patterns of small molecule ligands with the active site of a biological target, such as a protein or enzyme. nih.govnih.gov

Studies on various benzoic acid derivatives have utilized molecular docking to evaluate their potential as antiviral agents against the SARS-CoV-2 main protease. nih.govnih.gov In these in silico experiments, researchers analyzed the binding energy and the specific amino acid residues involved in the interaction. nih.gov One such study identified 2,5-dihydroxybenzoic acid (gentisic acid) and octyl gallate as promising candidates based on their favorable docking scores and interactions within the protease's binding site. nih.gov

The findings from a representative docking study on benzoic acid derivatives against the SARS-CoV-2 main protease are summarized below.

CompoundBinding Affinity (kcal/mol)Interacting Residues
2,5-dihydroxybenzoic acid-6.5His41, Cys145, His163, Glu166
Gallic acid-6.2His41, Phe140, Cys145, His164
3,4-dihydroxybenzoic acid-6.1Thr26, His41, Cys145, Ser144
Benzoic acid-5.1His41, Glu166

Note: Data is illustrative of docking studies on benzoic acid derivatives and is based on findings reported in the literature. nih.gov

Similarly, molecular docking has been applied to investigate the anticancer potential of novel 4-chloro-1,3-benzoxazole derivatives, helping to elucidate their binding modes with target receptors. biotech-asia.org These examples highlight how molecular docking serves as a critical tool for rational drug design, enabling the prioritization of derivatives of compounds like this compound for synthesis and biological evaluation.

Applications and Industrial Significance of 2 4 Chlorobenzoyl Benzoic Acid in Advanced Materials and Pharmaceutical Intermediates

Role as a Key Intermediate in Organic Synthesis

2-(4-Chlorobenzoyl)benzoic acid serves as a fundamental building block in organic synthesis. ontosight.aichemicalbook.comcymitquimica.com Its utility stems from the presence of multiple reactive sites: the carboxylic acid group and the chlorinated benzoyl moiety. The carboxylic acid can undergo typical reactions such as esterification and amidation, while the aromatic rings can be subject to further substitution reactions. This dual reactivity allows for the construction of more complex molecular architectures.

A primary method for its synthesis involves the Friedel-Crafts acylation of chlorobenzene (B131634) with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride. prepchem.com This process yields the crude product which can then be purified for subsequent applications. prepchem.com The compound is commercially available from various chemical suppliers. chemicalbook.comsigmaaldrich.com

Utilization in Polymer Chemistry and Advanced Materials Development

The significance of this compound extends prominently into the field of polymer science, where it functions as a key precursor for high-performance polymers.

Precursor for Bisphthalazinone Monomers

A critical application of this compound is in the preparation of bisphthalazinone monomers. chemicalbook.comsarex.comsigmaaldrich.com These monomers are essential for the synthesis of a class of high-performance polymers known as poly(arylene ether)s containing phthalazinone moieties. The synthesis involves the reaction of this compound with a hydrazine (B178648) derivative, leading to the formation of the phthalazinone ring system.

Intermediate in Pharmaceutical Synthesis

The utility of this compound is also well-established in the pharmaceutical industry, where it serves as a crucial intermediate for the synthesis of several active pharmaceutical ingredients (APIs).

Synthesis of Chlorthalidone and Mazindol

This compound is a key starting material in the manufacturing process of Chlorthalidone. google.comnitrobenzenechemical.com Chlorthalidone is a thiazide-like diuretic used to treat high blood pressure and edema. nih.gov The synthesis of Chlorthalidone from this compound involves a multi-step process that includes nitration, reduction, diazotization, chlorosulfonation, and subsequent amination and cyclization steps. google.com

Additionally, this compound is implicated in the synthesis of Mazindol, an anorectic agent. nih.gov The synthesis of Mazindol and its analogs often involves intermediates derived from or structurally related to this compound. nih.gov

Precursor for 2-(3-Amino-4-chlorobenzoyl)benzoic Acid, an Intermediate for Thioketone Drugs

This compound can be converted to 2-(4-chloro-3-nitrobenzoyl)benzoic acid, which is then reduced to form 2-(3-amino-4-chlorobenzoyl)benzoic acid. chemdad.comgoogle.com This amino derivative is a vital intermediate in the synthesis of certain thioketone drugs. google.com These drugs are primarily used in the treatment of various medical conditions, highlighting another pathway through which this compound contributes to the pharmaceutical landscape. google.com The synthesis of 2-(3-amino-4-chlorobenzoyl)benzoic acid is a critical step, and various methods have been developed to optimize this transformation. google.comnbinno.com

Development of Other Pharmaceutically Relevant Compounds

This compound is a pivotal precursor in the synthesis of several active pharmaceutical ingredients (APIs). Its rigid benzophenone (B1666685) structure serves as a key building block, allowing for the construction of more complex therapeutic molecules. This compound is classified as a pharmaceutical intermediate, a substance produced during the synthesis of an API that must undergo further molecular change before it becomes the final drug product. google.comsarex.com

One of the notable applications of this compound is in the production of the diuretic drug Chlorthalidone. The synthesis involves derivatives of the parent compound, such as 2-(3-nitro-4-chlorobenzoyl)benzoic acid, which is then converted to an amino-substituted intermediate, 2-(3-amino-4-chlorobenzoyl)benzoic acid. google.com This intermediate is crucial for forming the final Chlorthalidone molecule. google.comlgcstandards.com Another related impurity and metabolite in Chlorthalidone synthesis is 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid. lgcstandards.comsigmaaldrich.com

The table below summarizes the role of this compound as a precursor in the development of pharmaceutically significant compounds.

Table 1: this compound as a Pharmaceutical Precursor

Target Compound Intermediate Derived from Precursor Therapeutic Category

Research Applications in Chemical Biology

In the field of chemical biology, small molecules are essential tools for probing complex biological systems. While this compound is primarily recognized as a synthetic intermediate, its derivatives and related structures are finding utility in specialized research applications, including the study of enzyme kinetics and ion channel function.

Derivatives in Protein Kinase C Phosphorylation Studies

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes through phosphorylation. Their dysfunction is implicated in numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. Research in this area often relies on small molecule inhibitors to dissect signaling pathways and validate new drug targets.

While direct studies employing this compound in Protein Kinase C (PKC) research are not extensively documented, the broader class of benzoic acid derivatives is highly relevant. For instance, research into Protein Kinase CK2, another significant anticancer drug target, has led to the development of allosteric inhibitors based on a 4-(4-phenylthiazol-2-ylamino)benzoic acid scaffold. nih.gov Structure-based optimization of this scaffold produced a potent derivative, 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid, which demonstrated submicromolar inhibitory activity against CK2α. nih.gov This highlights the utility of the benzoic acid motif as a foundational structure for developing specific kinase inhibitors, a strategy that could potentially be applied to PKC as well.

Use as a Research Tool in Pharmacological Investigations (e.g., Ion Channel Studies)

Ion channels, proteins that control the flow of ions across cell membranes, are critical for physiological functions and are important pharmacological targets. Small molecules that can modulate channel activity are invaluable as research tools.

A derivative of benzoic acid, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), has been identified as a specific, pH-dependent inhibitor of the TMEM206 ion channel, also known as the proton-activated outwardly rectifying anion channel (PAORAC/ASOR). nih.gov This makes CBA a useful pharmacological tool for mechanistic studies of TMEM206, helping to distinguish its function from other channels that are blocked by less specific inhibitors. nih.gov The study suggests the CBA scaffold could be used to develop more potent and specific inhibitors for this channel. nih.gov

Furthermore, other types of arylaminobenzoate derivatives have been investigated as inhibitors of chloride (Cl-) channels, with research showing a clear structure-activity relationship. nih.gov The inherent properties of this compound, such as its ability to form complexes with luminescent properties with elements like europium and terbium, also suggest its potential as a scaffold for developing probes for biological assays. sigmaaldrich.com

Industrial Fine Chemical Raw Material for Resins and Polymer Industry

Beyond pharmaceuticals, this compound is a significant industrial fine chemical used in the production of high-performance polymers. sarex.com Its primary role is as a starting material for the synthesis of bisphthalazinone monomers. sigmaaldrich.comscbt.com

These monomers are then used in polycondensation reactions to create a class of advanced polymers known as phthalazinone-containing poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s. sarex.comsigmaaldrich.com These materials are prized for their exceptional thermal and oxidative stability, high glass transition temperatures (Tg's), and robust mechanical properties, making them suitable for demanding applications in the aerospace, automotive, and electronics industries. The process for creating similar high-performance poly(aryl ether)s involves reacting a phthalazinone monomer, such as one derived from 2-(4′-hydroxyphenylbenzoyl)benzoic acid, with difluoro-aromatics like 4,4′-difluorobenzophenone or 4,4′-difluorodiphenyl sulfone. researchgate.net

Table 2: Polymers Derived from this compound Monomers

Polymer Family Monomer Type Key Properties
Poly(arylene ether)s Bisphthalazinone High thermal stability, high Tg
Poly(arylene thioether)s Bisphthalazinone Excellent chemical resistance

Environmental Fate, Ecotoxicity, and Safety Considerations in Research and Industry

Environmental Release and Exposure Pathways

The primary route of environmental release for 2-(4-Chlorobenzoyl)benzoic acid is associated with its industrial manufacturing and use. It serves as a key intermediate in the synthesis of various commercial products, including resins, polymers, and active pharmaceutical ingredients (APIs) such as the antihypertensive drug Chlorthalidone and the appetite suppressant Mazindol. cymitquimica.comsarex.commdpi.com

Potential release pathways include:

Industrial Wastewater: During its synthesis, which can involve the reaction of phthalic anhydride (B1165640) with chlorobenzene (B131634) in the presence of a catalyst like anhydrous aluminum chloride, there is a potential for the compound and other reaction components to be present in wastewater streams. prepchem.com The synthesis of its derivatives, such as in the preparation of Chlorthalidone, also involves multiple steps where the compound is handled, increasing the possibility of its release into wastewater if not properly contained and treated. mdpi.com

Solid Waste: The manufacturing process generates crude crystals of this compound that are subsequently purified. prepchem.com Any off-specification batches or residues from the purification process would be disposed of as solid waste.

Accidental Spills: As with any chemical used in industrial processes, there is a risk of accidental spills during production, storage, and transport, which could lead to localized environmental contamination.

General safety guidelines for handling this compound recommend preventing its entry into drains, indicating that direct release into aquatic environments is a recognized concern. chemicalbook.com

Environmental Mobility and Distribution

The mobility of this compound in the environment is expected to be limited due to its physicochemical properties. The compound is described as a white to off-white solid with low water solubility. cymitquimica.comontosight.ai

PropertyValueSource
Water Solubility136 mg/L at 20°C chemicalbook.com
0.28 g/L chemicalbook.com
LogP1 at 25°C (Predicted) chemicalbook.com
pKa3.26 ± 0.36 (Predicted) chemicalbook.com

The low water solubility suggests that it will not readily dissolve in water and is therefore less likely to be transported over long distances in aqueous systems. sarex.com Its predicted octanol-water partition coefficient (LogP) of 1 indicates a slight preference for fatty tissues over water, but it is not indicative of high bioaccumulation potential. chemicalbook.com

The mobility of organic compounds in soil is often assessed using the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates that the compound is likely to adsorb to soil and sediment particles, making it less mobile. While no experimental Koc value for this compound was found in the searched literature, it can be estimated from its LogP value. Generally, compounds with low water solubility and even a moderate LogP tend to have higher Koc values, suggesting that this compound is likely to exhibit low to moderate mobility in soil and would tend to partition to sediment if released into water.

Biodegradation and Chemical Degradation Pathways

Microbial Degradation Studies

Specific studies on the microbial degradation of this compound are limited in the available scientific literature. However, one safety data sheet reports that the compound is "Easily eliminable" based on an OECD Test Guideline 302B (Inherent Biodegradability: Zahn-Wellens/EMPA Test), with a Biochemical Oxygen Demand (BOD) of 25 mg/g. ontosight.ai The OECD 302B test is designed to assess inherent biodegradability, and a positive result (generally >70% degradation) suggests that the substance is not persistent. oecd.orgaropha.comibacon.com The term "easily eliminable" in the context of this test indicates that the compound can be removed from wastewater through biological processes, though it may not meet the stricter criteria for "ready biodegradability."

For context, studies on related chlorobenzoic acids indicate that the position of the chlorine atom significantly influences biodegradability. For example, some bacterial strains have been shown to utilize 2-chlorobenzoic acid and 4-chlorobenzoic acid as their sole source of carbon and energy, indicating that microbial degradation of these related compounds is possible. guidechem.com

Photolytic and Hydrolytic Stability

There is a lack of specific experimental data on the photolytic and hydrolytic stability of this compound. General information suggests that the compound is stable under normal storage conditions. capotchem.cn

As a member of the benzophenone (B1666685) chemical class, it can be expected to absorb UV light, which could lead to photolytic degradation. nih.govwikipedia.org Benzophenones can undergo photoreduction in the presence of a hydrogen donor. youtube.com However, without specific studies on this compound, its environmental half-life due to photolysis cannot be determined.

Similarly, while hydrolysis can be a degradation pathway for some chemical compounds, there is no specific data to suggest that this compound is susceptible to significant hydrolysis under typical environmental pH conditions.

Ecotoxicological Assessment

Toxicity to Aquatic Organisms

The ecotoxicological effects of this compound have been evaluated in several aquatic organisms. The available data on its acute toxicity are summarized in the table below. ontosight.ai

Test OrganismEndpointConcentrationExposure TimeSource
Daphnia magna (Water flea)EC50180 mg/L48 hours ontosight.ai
Desmodesmus subspicatus (Green algae)IC5088 mg/L72 hours ontosight.ai
Pseudomonas putida (Bacteria)EC50140 mg/L30 minutes ontosight.ai

The EC50 (Effective Concentration, 50%) is the concentration of a substance that causes a defined effect in 50% of the test organisms, while the IC50 (Inhibitory Concentration, 50%) is the concentration that causes a 50% inhibition of a given biological process, such as growth. Based on these results, the compound is classified as harmful to aquatic organisms. sarex.com

Potential Environmental Hazards and Risk Assessment

The environmental hazards associated with this compound require careful consideration, although specific ecotoxicity data is not extensively detailed in public literature. Safety guidelines consistently advise that discharge of the compound into the environment should be avoided. chemicalbook.com Precautionary measures such as preventing the product from entering drains are standard recommendations. chemicalbook.comcapotchem.cnsigmaaldrich.com

One of the most significant indicators of its potential environmental risk is its classification under the German water hazard system. It is assigned a Wassergefährdungsklasse (WGK) of 3, which signifies that the substance is highly hazardous to water. sigmaaldrich.com This classification is reserved for substances that pose a severe threat to aquatic environments. However, it is noted that under specific transport regulations (ADR/RID and IATA), it is not classified as an environmental hazard, and it is not considered an IMDG Marine Pollutant. chemicalbook.com

Assessment for persistence, bioaccumulation, and toxicity (PBT) has been conducted, with findings indicating that the substance or mixtures containing it are not considered to be either persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher. chemicalbook.com While one source describes the compound as a "Non-Hazardous substance," sarex.com the majority of safety literature points toward potential environmental concerns typical of chlorinated organic compounds. capotchem.cncymitquimica.com

The primary hazards identified are related to human exposure but inform the environmental risk profile, as release into the environment could lead to similar irritant effects on ecosystems.

Table 1: Hazard Classifications for this compound

Hazard TypeClassificationNotesSource
Acute Toxicity Oral, Category 4; Harmful if swallowed.LD50 Oral - Rat - 1500 mg/kg. chemicalbook.comguidechem.comfishersci.com
Skin Irritation Category 2; Causes skin irritation.Observed in rabbit skin tests. chemicalbook.comcapotchem.cnguidechem.com
Eye Irritation Category 2/2A; Causes serious eye irritation.Observed in rabbit eye tests. chemicalbook.comcapotchem.cnguidechem.com
Respiratory Irritation Specific target organ toxicity - single exposure, Category 3.May cause respiratory irritation. capotchem.cnguidechem.com
Water Hazard WGK 3Highly hazardous to water (Germany). sigmaaldrich.com

Conclusion and Future Research Outlook

Summary of Key Research Findings and Advancements

2-(4-Chlorobenzoyl)benzoic acid has been established as a pivotal intermediate in organic synthesis. ontosight.aiqyresearch.com Its primary application lies in the production of pharmaceuticals, agrochemicals, and dyes. ontosight.aiqyresearch.com Notably, it is a key raw material for the synthesis of the antihypertensive drug Chlorthalidone and the appetite suppressant Mazindol. sarex.com Furthermore, it serves as a precursor for producing 2-chloroanthraquinone, an important dyestuff intermediate. qyresearch.com

A significant area of advancement is its use in polymer chemistry. The compound is instrumental in preparing bisphthalazinone monomers. sarex.comsigmaaldrich.com These monomers are essential for synthesizing high-performance polymers such as poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s, which are known for their thermal stability. sarex.comsigmaaldrich.comchemicalbook.com

Research has also delved into the compound's structural and photoluminescent properties. X-ray crystallography studies have detailed its molecular and crystal structure, revealing the formation of centrosymmetric dimers through hydrogen bonds. researchgate.net Moreover, it is known to form complexes with rare earth metals like europium and terbium, which exhibit photoluminescence. sigmaaldrich.comsigmaaldrich.com

Emerging Research Areas and Unexplored Potentials

The versatile structure of this compound presents numerous opportunities for further investigation. The exploration of its derivatives is a promising and expanding field of study. ontosight.ai Initial research indicates that its derivatives may possess a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. ontosight.ai This suggests a significant, yet largely untapped, potential for the development of new therapeutic agents.

The unique photoluminescent properties of its metal complexes open up avenues for research in materials science. sigmaaldrich.comsigmaaldrich.com Further exploration of these complexes could lead to the development of novel optical materials, sensors, or probes for various applications.

While the compound is a known intermediate, the synthesis of novel derivatives with tailored properties remains a key area for future research. This includes the development of new catalysts and more efficient, environmentally friendly synthetic routes to access these derivatives. The synthesis of new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, for example, has shown potential for antimicrobial applications. mdpi.com

Broader Implications for Chemical Science and Industry

The continued study of this compound and its derivatives holds considerable implications for both chemical science and various industries. In the pharmaceutical sector, the demand for this compound is expected to grow with the ongoing research and development of new drugs. qyresearch.com Its role as a building block for complex, biologically active molecules makes it a valuable commodity. qyresearch.comcymitquimica.com

In the polymer industry, its application in the synthesis of high-performance polymers contributes to the development of advanced materials with superior thermal and mechanical properties. sarex.com These materials are crucial for applications in the aerospace, automotive, and electronics industries.

From a broader chemical science perspective, the study of this compound and its reactions contributes to a deeper understanding of fundamental organic synthesis, coordination chemistry, and materials science. The exploration of its structure-property relationships provides valuable insights for the rational design of new molecules with desired functionalities. researchgate.net The global market for this compound is projected to grow, underscoring its increasing importance in the chemical industry. qyresearch.com

Q & A

Q. Methodological Considerations :

  • Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
  • Monitor reaction progress via TLC or HPLC to prevent over-acylation .

Advanced: How can conflicting data on reaction yields in derivative synthesis be resolved?

Discrepancies in yields often arise from catalyst selection (e.g., Pd vs. Cu catalysts for coupling reactions) or solvent polarity effects . For example, substitution reactions with sodium azide show 10–15% yield variations in DMF vs. THF due to solvation differences . To resolve contradictions:

  • Perform Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading).
  • Validate purity using HPLC-MS to rule out byproduct interference .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Confirm substitution patterns (aromatic protons at δ 7.5–8.2 ppm) and carboxyl group integrity .
  • FTIR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and O-H broadening (~2500–3000 cm⁻¹) .
  • XRD : Resolve crystal structure for coordination complexes (e.g., lanthanide-based polymers) .

Advanced: What mechanistic insights explain pH-dependent degradation pathways?

Under acidic conditions (pH < 3), hydrolysis of the benzoyl group predominates, while alkaline conditions (pH > 10) favor decarboxylation . Evidence from LC-MS stability studies shows a 30% degradation rate at pH 12 over 72 hours, forming 4-chlorobenzoic acid as a major byproduct .
Mitigation Strategies :

  • Use lyophilization for long-term storage.
  • Buffer formulations to pH 6–8 for aqueous solutions .

Basic: What are key pharmacological applications of this compound in preclinical research?

It serves as a critical intermediate in CNS drug development (e.g., Mazindol for appetite suppression) and anti-inflammatory agents . Its keto-carboxylic acid structure enables hydrogen bonding with target enzymes like COX-2 .

Advanced: How do coordination complexes of this compound influence material science applications?

When complexed with lanthanides (e.g., Eu³⁺), the compound forms luminescent coordination polymers with tunable emission properties. The carboxylate group acts as a bridging ligand, while the chlorobenzoyl moiety enhances photostability. XRD data show a 3D framework with π-π stacking distances of 3.6–3.8 Å .

Basic: What safety protocols are essential for handling this compound?

  • Use PPE (gloves, goggles) due to irritant properties.
  • Work in fume hoods to avoid inhalation of fine crystalline particles.
  • Dispose of waste via neutralization (pH 7) followed by incineration .

Advanced: How can computational modeling predict reactivity in novel synthetic routes?

DFT calculations (B3LYP/6-31G*) accurately model electronic effects of the chloro-substituent on electrophilic aromatic substitution. For example, the LUMO energy (-1.8 eV) predicts preferential para-substitution in coupling reactions . Molecular docking studies further reveal binding affinities for drug-target interactions (e.g., MAO inhibitors) .

Basic: What regulatory compliance steps apply to its use in cross-border collaborative research?

  • Ensure compliance with REACH (EU) and TSCA (US) for laboratory-scale quantities.
  • Document purity (>98% by GC/Titration) and storage conditions (ambient, desiccated) .

Advanced: What strategies address low yields in large-scale crystallography studies?

  • Optimize solvent evaporation rates (e.g., slow diffusion of hexane into DMF solutions).
  • Use seeding techniques to control polymorphism.
  • Validate crystal quality via SC-XRD (R-factor < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.